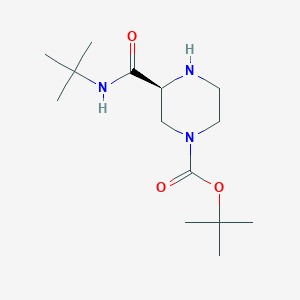

(s)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le N-Benzylpalmitamide peut être synthétisé par réaction de l'acide palmitique avec la benzylamine. La réaction implique généralement l'activation de l'acide palmitique à l'aide d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est effectuée dans un solvant organique tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle: La production industrielle du N-Benzylpalmitamide peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé en termes de rendement et de pureté, en utilisant potentiellement des réacteurs à flux continu et des systèmes automatisés pour garantir une production constante .

Analyse Des Réactions Chimiques

Types de réactions: Le N-Benzylpalmitamide subit diverses réactions chimiques, notamment :

Oxydation: Il peut être oxydé pour former les acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent le convertir en amines primaires.

Substitution: Il peut subir des réactions de substitution nucléophile où le groupe benzyle peut être remplacé par d'autres substituants.

Réactifs et conditions courants :

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution: Des nucléophiles comme l'azoture de sodium (NaN3) et les thiols (R-SH) peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation: Produit des acides carboxyliques.

Réduction: Produit des amines primaires.

Substitution: Produit divers amides substitués.

Applications de la recherche scientifique

Le N-Benzylpalmitamide a plusieurs applications de recherche scientifique :

Médecine: Étudié pour son activité antiproliférative potentielle contre les lignées de cellules cancéreuses.

Industrie: Utilisé dans le développement de nouveaux matériaux et comme composant dans les formulations cosmétiques.

Mécanisme d'action

Le N-Benzylpalmitamide exerce ses effets principalement en inhibant l'hydrolase des amides d'acides gras (FAAH). Cette inhibition conduit à des niveaux accrus d'amides d'acides gras, qui peuvent moduler divers processus physiologiques. Le composé interagit avec le site actif de la FAAH, empêchant l'hydrolyse des amides d'acides gras .

Applications De Recherche Scientifique

Applications in Synthetic Organic Chemistry

-

Intermediate in Pharmaceutical Synthesis :

- The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to undergo esterification, nucleophilic substitutions, and amide formation makes it valuable for developing new drugs.

-

Agrochemical Development :

- Due to its structural characteristics, (S)-tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate is also explored for potential applications in agrochemicals, contributing to the development of safer and more effective agricultural products.

Biological Applications

- Medicinal Chemistry :

- Therapeutic Potential :

Case Studies and Research Findings

Several studies highlight the efficacy of this compound derivatives:

- Antidepressant Activity : A study demonstrated that derivatives could effectively modulate serotonin levels, suggesting potential use in treating depression.

- Anticancer Properties : Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Mécanisme D'action

N-Benzylpalmitamide exerts its effects primarily by inhibiting fatty acid amide hydrolase (FAAH). This inhibition leads to increased levels of fatty acid amides, which can modulate various physiological processes. The compound interacts with the active site of FAAH, preventing the hydrolysis of fatty acid amides .

Comparaison Avec Des Composés Similaires

Composés similaires :

N-Benzylhexadecanamide: Un autre nom pour le N-Benzylpalmitamide.

Macamide B: Un composé similaire isolé de la plante maca avec une activité inhibitrice de la FAAH similaire.

Unicité: Le N-Benzylpalmitamide est unique en raison de son activité inhibitrice modérée de la FAAH et de son activité antiproliférative sélective contre diverses lignées de cellules cancéreuses . Alors que de nombreux macamides ont été identifiés comme de puissants inhibiteurs de la FAAH, le N-Benzylpalmitamide ne présente qu'une activité modérée, ce qui en fait un sujet d'intérêt pour des recherches plus approfondies .

Activité Biologique

(S)-Tert-butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate, with the molecular formula and CAS number 150323-35-6, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 285.39 g/mol

- Purity : ≥95%

- Chemical Structure : The compound features a piperazine ring substituted with tert-butyl and carbamoyl groups, which are critical for its biological activity.

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to this compound can exhibit neuroprotective properties. For instance, research on similar piperazine derivatives has shown their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This suggests that this compound may also possess neuroprotective effects by modulating pathways involved in neurodegeneration .

Anti-inflammatory Properties

Inflammation is a critical factor in various diseases, including neurodegenerative conditions. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to amyloid-beta peptides . This anti-inflammatory activity may contribute to the overall protective effects against neuronal damage.

Case Studies and Experimental Data

- Cell Viability Studies : In vitro studies using astrocyte cell lines treated with amyloid-beta showed that related compounds increased cell viability significantly compared to controls. For instance, when treated with a structurally analogous compound at concentrations around 100 μM, cell viability improved from approximately 43% to nearly 63% in the presence of toxic agents .

- Cytokine Production : Data indicated that treatment with certain piperazine derivatives resulted in decreased levels of TNF-α production in astrocytes exposed to amyloid-beta, suggesting a mechanism for reducing inflammation and protecting neuronal cells .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₂₇N₃O₃ | 285.39 g/mol | Potential neuroprotective effects |

| Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | C₁₄H₂₁N₃O₃ | - | Inhibits amyloid-beta aggregation |

| Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | C₁₀H₂₀N₂O₃ | 216.28 g/mol | Anti-inflammatory properties |

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASIOHFAYPRIAC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432337 | |

| Record name | tert-Butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-35-6 | |

| Record name | 2-tert-Butylcarboxamido-4-tert-butoxycarbonylpiperazine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150323-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLCARBOXAMIDO-4-TERT-BUTOXYCARBONYLPIPERAZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30XTH596WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.